molecular formula C10H18ClNO2 B2612887 Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride CAS No. 1983157-41-0

Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride

Cat. No. B2612887
M. Wt: 219.71
InChI Key: AMBMLYMXCBNDFK-UHFFFAOYSA-N
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Description

Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride, also known as SA4503, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. SA4503 is a selective sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor in the brain.

Scientific Research Applications

Synthesis and Functionalization:

Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride is a versatile compound used in the synthesis and functionalization of various organic compounds. It serves as a building block in diversity-oriented synthesis, leading to the creation of heterocyclic azaspirocycles like 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These compounds are achieved through multi-component condensation and further converted via selective ring-closing metathesis, epoxide opening, or reductive amination. The resultant functionalized pyrrolidines, piperidines, and azepines are significant scaffolds for chemistry-driven drug discovery, highlighting the compound's pivotal role in medicinal chemistry (Wipf et al., 2004).

Structural and Conformational Studies:

Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride contributes to the structural and conformational analysis of various organic compounds. Research involving the structural and conformational study of 1‐oxaspiro[2.5]octane and 1‐oxa‐2‐azaspiro[2.5]octane derivatives has been performed using NMR spectroscopy. This analysis aids in determining the relative configuration and preferred conformations, reflecting the steric and electronic effects of substituents and the orientation of exocyclic substituents, which guides oxidative attacks (Montalvo-González & Ariza-Castolo, 2012).

Drug Discovery and Synthesis:

In the realm of drug discovery and synthesis, Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride serves as a crucial intermediate. It has been utilized in the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes, a motif of importance in modern drug discovery. The synthesis of these compounds involves the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis-Ellman's imines, leading to the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. This efficient and selective methodology is also applicable to the synthesis of 1-substituted 2-azaspiro[3.4]octane and 1-substituted 2-azaspiro[3.5]nonane (Reddy et al., 2019).

properties

IUPAC Name

ethyl 6-azaspiro[2.5]octane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)8-7-10(8)3-5-11-6-4-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBMLYMXCBNDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride

CAS RN

1983157-41-0
Record name ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride
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